

A Comparative Guide to Spectrally Similar Dyes for AF 594 NHS Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 594 NHS ester

Cat. No.: B12364994

[Get Quote](#)

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of an appropriate fluorophore is a critical determinant of experimental success. Alexa Fluor™ 594 (AF 594) NHS ester is a widely used bright and photostable red fluorescent dye. However, a variety of alternative dyes with similar spectral properties are available, each with its own set of performance characteristics. This guide provides an objective comparison of spectrally similar alternatives to **AF 594 NHS ester**, supported by available experimental data, to aid in the selection of the optimal dye for your specific application.

Spectral and Photophysical Properties

The following tables summarize the key quantitative data for AF 594 and its spectral alternatives. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

Dye ^{[1][2][3]} [4][5][6]	Molar				
	Excitation Max (nm) ^[1] [2][3][4][6]	Emission Max (nm) ^[1] [2][3][4][6]	Extinction Coefficient (ϵ , M ⁻¹ cm ⁻¹) [2][3][4][6]	Quantum Yield (Φ) ^[1] [4][5][6]	Brightness ($\epsilon \times \Phi$)
Alexa Fluor 594	590	617	73,000 ^[1]	0.66 ^{[1][5]}	48,180
Alternatives					
Texas Red®	596	615	85,000	0.93	79,050
DyLight™ 594	593 ^[3]	618 ^[3]	80,000 ^[3]	High (not specified)	-
CF™594	593 ^[2]	614 ^[2]	115,000 ^[2]	High (not specified) ^[7]	-
ATTO 594	601 ^[6]	627 ^[6]	120,000 ^[6]	0.85 ^[6]	102,000
iFluor® 594	587 ^[4]	603 ^[4]	200,000 ^[4]	0.53 ^[4]	106,000
FluoProbes® 594	591	616	92,000	High (not specified)	-
APDye™ Fluor 594	590 ^[8]	617 ^[8]	Not specified	Not specified	-
MB™ 594	605	635	110,000	High (not specified) ^[9]	-

Note: The brightness of dyes for which the quantum yield was not explicitly found in the search results could not be calculated. Manufacturers of DyLight™ 594, CF™594, FluoProbes® 594, and MB™ 594 claim high quantum yields.^{[9][10]} APDye™ Fluor 594 is described as having high brightness.^[8]

Performance Comparison

Brightness

- ATTO 594 and iFluor® 594 demonstrate the highest calculated brightness based on available data.
- Texas Red® also shows a high brightness value.
- CF™594 is reported to yield the brightest antibody conjugates among spectrally similar dyes due to its high quantum yield and exceptional water solubility.[7]
- DyLight™ 594 antibody conjugates are described as being distinctly brighter than Alexa Fluor® 594 conjugates.[11]

Photostability

- CF™594 exhibits excellent photostability, making it suitable for demanding applications like confocal microscopy and single-molecule imaging.[7] Comparative data shows CF™594 conjugates are more photostable than Alexa Fluor® 594 conjugates when continuously exposed using a mercury arc lamp microscope.[7]
- ATTO 594 is characterized by high thermal and photo-stability.[6]
- DyLight™ 594 is also reported to have high photostability.[12]
- MB™ 594 is described as having high photostability, making it suitable for single-molecule detection and high-resolution microscopy.[9]
- Alexa Fluor® 594 itself is known for its good photostability.[13]

Other Considerations

- pH Sensitivity: Alexa Fluor 594, APDye™ Fluor 594, and MB™ 594 are reported to be pH-insensitive over a wide range (pH 4-10).[8][9][13]
- Water Solubility: CF™594 and MB™ 594 are highlighted for their high water solubility, which can be advantageous in labeling reactions.[7][9]

Experimental Protocols

Protocol for Measuring Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of an unknown sample relative to a standard with a known quantum yield.

1. Materials:

- Spectrofluorometer
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Fluorescent standard with a known quantum yield in the same spectral region as the sample (e.g., Rhodamine 101 in ethanol for the AF 594 region)
- Test dye solution
- Solvent (spectroscopic grade)

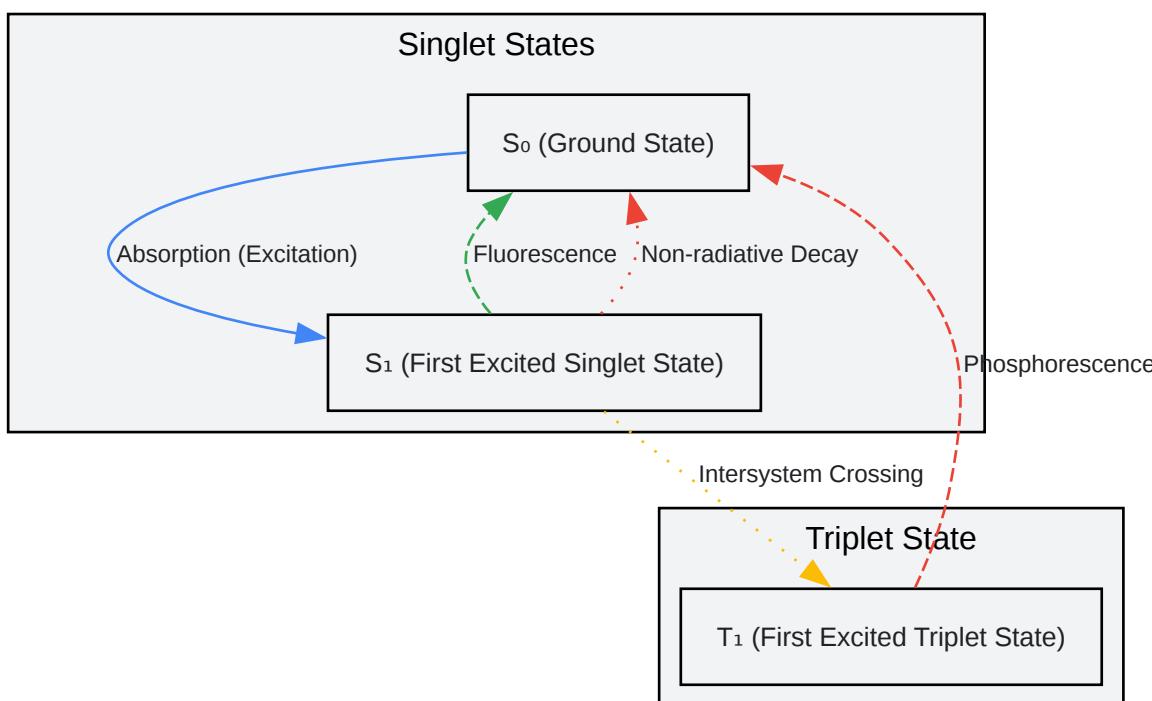
2. Method:

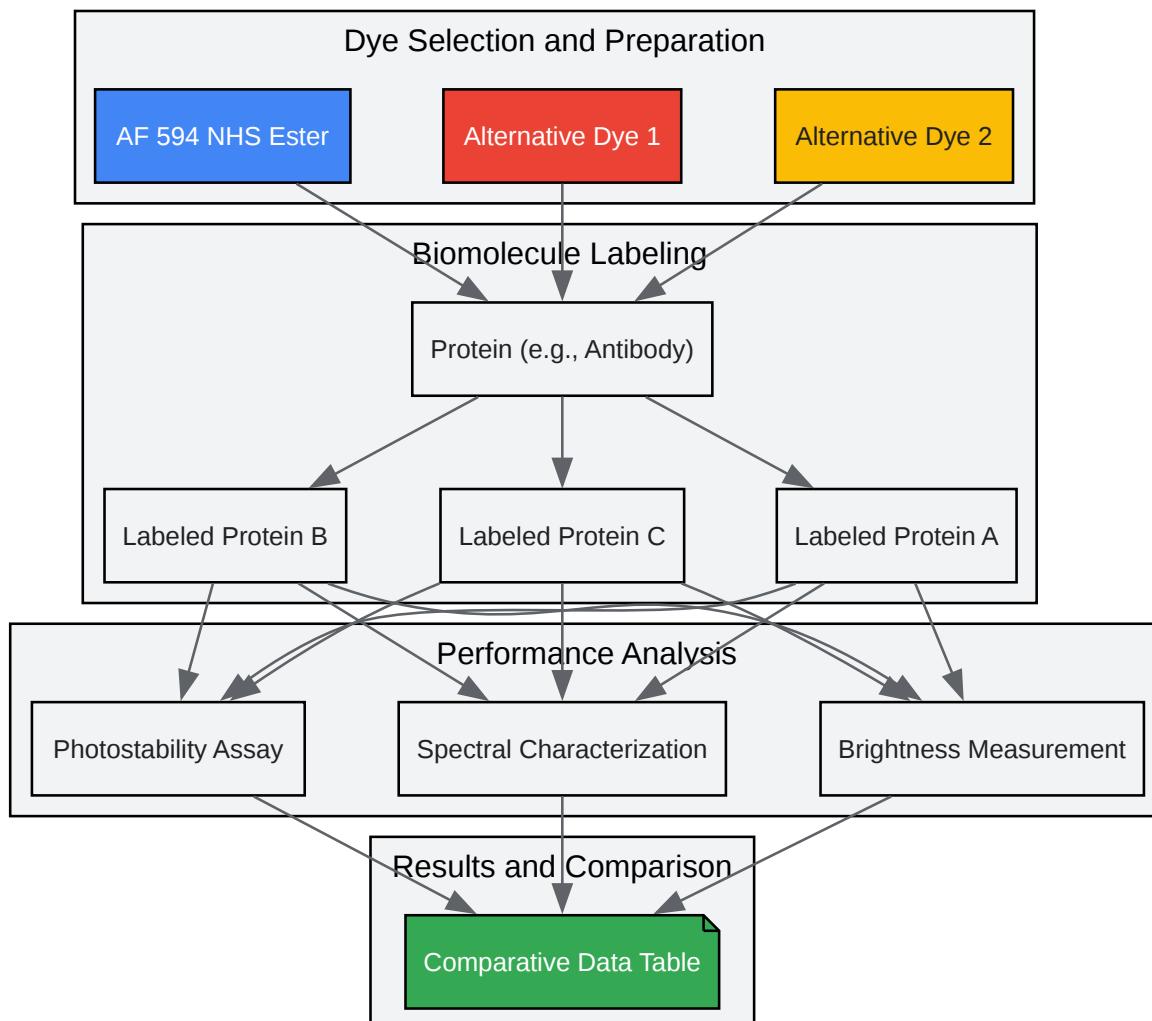
- Prepare a series of dilutions of both the standard and the test dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer and record the absorbance at the excitation wavelength.
- Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the standard and the test dye.
- Integrate the area under the emission curve for each spectrum.
- Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye. The resulting plots should be linear.
- Calculate the quantum yield (Φ_{sample}) of the test dye using the following equation:

Protocol for Assessing Photostability

This protocol describes a method for comparing the photostability of different fluorescent dyes under identical illumination conditions.

1. Materials:


- Epifluorescence microscope with a stable light source (e.g., mercury arc lamp or laser)


- Sensitive camera for fluorescence imaging
- Image analysis software
- Microscope slides and coverslips
- Mounting medium
- Samples labeled with the fluorescent dyes to be compared (e.g., antibody-stained cells)

2. Method:

- Prepare samples labeled with each of the dyes to be tested. Ensure similar initial fluorescence intensity between samples if possible.
- Mount the samples using the same mounting medium.
- Place the first sample on the microscope stage and focus on a representative area.
- Acquire an initial image ($t=0$) using a defined set of acquisition parameters (exposure time, light intensity, etc.).
- Continuously illuminate the sample with the excitation light.
- Acquire a time-series of images at regular intervals (e.g., every 15-30 seconds) for a set duration (e.g., 5-10 minutes).
- Repeat steps 3-6 for each of the other dye-labeled samples, ensuring that the illumination and acquisition parameters are identical.
- Analyze the images by measuring the mean fluorescence intensity of the region of interest in each image of the time-series.
- Normalize the fluorescence intensity of each time point to the initial intensity at $t=0$.
- Plot the normalized fluorescence intensity as a function of time for each dye. The dye that retains a higher percentage of its initial fluorescence over time is considered more photostable. The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FluoroFinder [app.fluorofinder.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. FluoroFinder [app.fluorofinder.com]

- 4. iFluor® 594 succinimidyl ester | AAT Bioquest [aatbio.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. biotium.com [biotium.com]
- 8. APDye Fluor 594 | AZDye™ 594, Alexa Fluor® 594 Equivalent | AxisPharm [axispharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. leinco.com [leinco.com]
- 12. researchgate.net [researchgate.net]
- 13. Alexa Fluor 594 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- To cite this document: BenchChem. [A Comparative Guide to Spectrally Similar Dyes for AF 594 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364994#spectrally-similar-dyes-to-af-594-nhs-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com